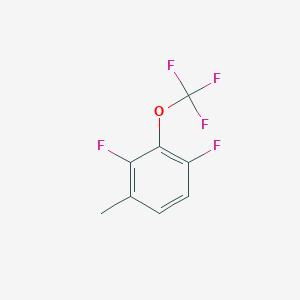![molecular formula C7H2Cl2F3NO3 B1402233 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene CAS No. 1417569-92-6](/img/structure/B1402233.png)
1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene
Übersicht
Beschreibung
1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene (CFMNB) is an organofluorine compound used in scientific research due to its unique properties. It is a colorless, crystalline solid with a melting point of 115-117°C. CFMNB is used in a variety of scientific research applications, including synthesis, mechanisms of action, biochemical and physiological effects, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene has a variety of scientific research applications. It has been used in the synthesis of other organofluorine compounds, such as the Grignard derivative of 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene. It has also been used to study the mechanism of action of certain enzymes, as well as the biochemical and physiological effects of certain compounds. In addition, 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene has been used in laboratory experiments to study the properties of various materials, as well as to analyze the structure and reactivity of organic compounds.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is not yet fully understood. However, it is thought to involve the formation of a covalent bond between the 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene molecule and a target molecule. This covalent bond then facilitates the transfer of energy from the 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene molecule to the target molecule, resulting in a change in the target molecule’s structure and/or reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene have not yet been fully studied. However, it has been observed that 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene can interact with certain enzymes and proteins, resulting in changes to their structure and/or reactivity. In addition, 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene has been found to have antimicrobial activity, and it has been suggested that it may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. In addition, 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is relatively non-toxic and has low volatility, making it safe to use in laboratory experiments. However, 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene is expensive and can be difficult to obtain in large quantities. In addition, it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene. One potential area of research is the development of new methods for synthesizing 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene. Another potential area of research is the development of new methods for studying the mechanism of action of 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene and its biochemical and physiological effects. In addition, further research is needed to explore the potential therapeutic applications of 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene. Finally, further research is needed to understand the advantages and limitations of 1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene for laboratory experiments.
Eigenschaften
IUPAC Name |
1-chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO3/c8-3-1-4(10)5(13(14)15)2-6(3)16-7(9,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXJJCCPAWPBKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)(F)Cl)Cl)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




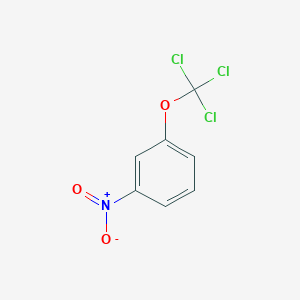
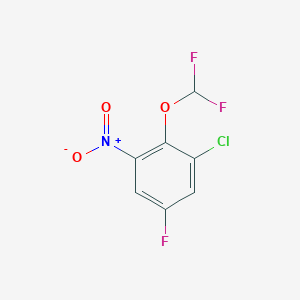
![2-[Chloro(difluoro)methoxy]-1-fluoro-4-(trifluoromethyl)benzene](/img/structure/B1402157.png)
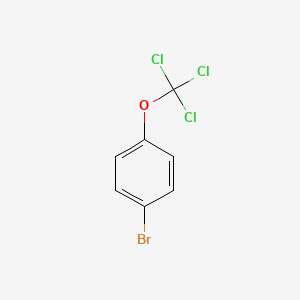
![3-[Chloro(difluoro)methoxy]-1,2-difluoro-4-nitro-benzene](/img/structure/B1402159.png)

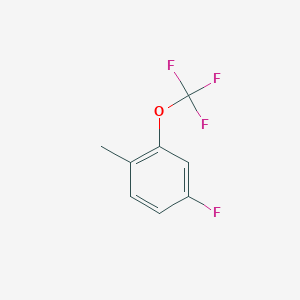
![1-Chloro-4-[chloro(difluoro)methoxy]-2-fluoro-5-nitro-benzene](/img/structure/B1402163.png)
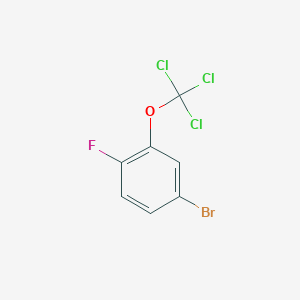

![1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene](/img/structure/B1402169.png)
![1-[Chloro(difluoro)methoxy]-2,3,4-trifluoro-benzene](/img/structure/B1402171.png)
